molecular formula C12H14N2 B13350219 (7-Ethylisoquinolin-1-yl)methanamine

(7-Ethylisoquinolin-1-yl)methanamine

Cat. No.: B13350219
M. Wt: 186.25 g/mol
InChI Key: HGXBNTWUDHNXAB-UHFFFAOYSA-N
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Description

(7-Ethylisoquinolin-1-yl)methanamine is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features an ethyl group at the 7th position of the isoquinoline ring and a methanamine group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Ethylisoquinolin-1-yl)methanamine typically involves the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl3).

    Introduction of Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride (C2H5Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Amination: The methanamine group can be introduced through reductive amination, where the isoquinoline aldehyde is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This may include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (7-Ethylisoquinolin-1-yl)methanamine can undergo oxidation reactions to form corresponding N-oxides or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.

Major Products

    Oxidation: Isoquinoline N-oxides or aldehydes.

    Reduction: Isoquinoline amines or alcohols.

    Substitution: Isoquinoline derivatives with various substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Potential use in drug discovery and development, particularly in the design of isoquinoline-based pharmaceuticals.

    Industry: Could be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (7-Ethylisoquinolin-1-yl)methanamine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound without the ethyl and methanamine groups.

    Quinoline: A structurally related compound with a nitrogen atom at a different position in the ring.

    (7-Methylisoquinolin-1-yl)methanamine: Similar compound with a methyl group instead of an ethyl group.

Uniqueness

(7-Ethylisoquinolin-1-yl)methanamine is unique due to the specific positioning of the ethyl and methanamine groups, which can influence its chemical reactivity and biological activity compared to other isoquinoline derivatives.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

(7-ethylisoquinolin-1-yl)methanamine

InChI

InChI=1S/C12H14N2/c1-2-9-3-4-10-5-6-14-12(8-13)11(10)7-9/h3-7H,2,8,13H2,1H3

InChI Key

HGXBNTWUDHNXAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C=CN=C2CN

Origin of Product

United States

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